molecular formula C23H22O3 B3316142 Benzenepropanal, 3,4-bis(phenylmethoxy)- CAS No. 95301-39-6

Benzenepropanal, 3,4-bis(phenylmethoxy)-

Cat. No.: B3316142
CAS No.: 95301-39-6
M. Wt: 346.4 g/mol
InChI Key: WBOJMAWJICVSJL-UHFFFAOYSA-N
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Description

Benzenepropanal, 3,4-bis(phenylmethoxy)-, also known as 3-(3’,4’-dibenzyloxyphenyl)propanal, is an organic compound with the molecular formula C23H22O3. It is characterized by the presence of two phenylmethoxy groups attached to a benzene ring, which is further connected to a propanal group. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3,4-bis(phenylmethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-bis(phenylmethoxy)benzaldehyde, which is then subjected to a reduction reaction using sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is oxidized to form Benzenepropanal, 3,4-bis(phenylmethoxy)- .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3,4-bis(phenylmethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenepropanal, 3,4-bis(phenylmethoxy)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 3,4-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanal, 3,4-bis(phenylmethoxy)- is unique due to the presence of both phenylmethoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c24-15-7-12-19-13-14-22(25-17-20-8-3-1-4-9-20)23(16-19)26-18-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJMAWJICVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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